

An In-depth Technical Guide to the Intracellular-like Composition of Viaspan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Viaspan*

Cat. No.: *B611682*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viaspan, also known as University of Wisconsin (UW) solution, represents a landmark in organ preservation, significantly extending the viability of organs *ex vivo*.^{[1][2][3]} Developed in the late 1980s by Folkert Belzer and James Southard for pancreas preservation, its application quickly expanded to the liver, kidney, and other organs, becoming a gold standard against which new preservation solutions are often compared.^{[1][2][3]} This technical guide provides a comprehensive overview of the intracellular-like composition of **Viaspan**, its mechanism of action, and the experimental protocols used to evaluate its efficacy. The solution is designed to minimize cellular injury during the critical period of cold ischemia by creating an environment that mimics the intracellular milieu, thereby reducing cell swelling, oxidative stress, and metabolic degradation.^[1]

Core Composition and Rationale

Viaspan's formulation is a carefully balanced cocktail of components, each serving a specific purpose in mitigating the deleterious effects of cold ischemia and reperfusion injury. Its "intracellular-like" nature is characterized by high potassium and low sodium concentrations, which helps to maintain the ionic balance across the cell membrane when the sodium-potassium pump is inhibited by cold temperatures.^[1]

Quantitative Composition of Viaspan

The following table summarizes the quantitative composition of **Viaspan**, providing a clear overview of its key ingredients and their concentrations.

Component	Concentration (mmol/L)	Concentration (g/L)	Primary Function
Potassium Lactobionate	100	35.83	Impermeant anion to prevent cell swelling; osmotic support.
Potassium Phosphate (KH ₂ PO ₄)	25	3.4	Phosphate buffer to maintain pH; source of phosphate for ATP synthesis.
Magnesium Sulfate (MgSO ₄)	5	1.23	Membrane stabilizer; cofactor for ATPases.
Raffinose	30	17.83	Impermeant sugar for osmotic support and prevention of cell swelling.
Adenosine	5	1.34	Precursor for ATP synthesis upon reperfusion.
Glutathione (reduced)	3	0.922	Antioxidant; scavenges reactive oxygen species.
Allopurinol	1	0.136	Inhibits xanthine oxidase, reducing the production of reactive oxygen species upon reperfusion.
Hydroxyethyl Starch (HES)	-	50.0	Colloid to prevent interstitial edema and maintain oncotic pressure.
Electrolytes			

Potassium (K+)	~125	-	Mimics intracellular potassium concentration.
Sodium (Na+)	~29	-	Mimics intracellular sodium concentration.
Physical Properties			
Osmolality	~320 mOsm/kg	-	Isotonic to the intracellular environment.
pH	~7.4 at room temperature	-	Physiological pH.

Data compiled from multiple sources.[2][4][5]

Mechanism of Action: A Multi-pronged Approach to Cell Preservation

The efficacy of **Viaspan** lies in its multifaceted mechanism of action, which addresses the primary challenges of organ preservation: hypothermia-induced cell swelling, acidosis, oxidative stress, and energy depletion.

Preventing Cellular Edema

During cold ischemia, the activity of the Na+/K+-ATPase pump is significantly reduced, leading to an influx of sodium and water, and subsequent cell swelling. **Viaspan** counteracts this by:

- High Potassium/Low Sodium: Mimicking the intracellular electrolyte composition reduces the transmembrane ionic gradient.[1]
- Impermeant Anions: Lactobionate and raffinose are large, metabolically inert molecules that do not readily cross the cell membrane, thus providing osmotic support to counteract cell swelling.[1][2]

- **Colloidal Support:** Hydroxyethyl starch (HES) maintains the oncotic pressure in the extracellular space, preventing the accumulation of fluid in the interstitium (edema).[1][2]

Buffering Against Acidosis

Anaerobic metabolism during ischemia leads to the accumulation of lactic acid and a drop in intracellular pH. **Viaspan**'s phosphate buffer system helps to maintain a physiological pH, preventing acidosis-induced cellular damage.[6]

Combating Oxidative Stress

The reperfusion phase following cold storage is characterized by a burst of reactive oxygen species (ROS), which can cause significant cellular damage. **Viaspan** contains two key antioxidants:

- **Glutathione:** A potent free radical scavenger that directly neutralizes ROS.[1][7]
- **Allopurinol:** An inhibitor of xanthine oxidase, an enzyme that becomes a significant source of superoxide radicals upon reintroduction of oxygen.[1][8]

Providing a Substrate for Energy Regeneration

Cold storage depletes the cell's energy reserves (ATP). **Viaspan** includes adenosine, a precursor for the rapid resynthesis of ATP once the organ is reperfused and aerobic metabolism resumes.[1][7]

Experimental Protocols for Efficacy Evaluation

The evaluation of organ preservation solutions like **Viaspan** involves a combination of *in vivo* and *in vitro* experimental models. Below are detailed methodologies for key experiments cited in the literature.

Orthotopic Liver Transplantation in a Porcine Model

This large animal model is highly relevant for assessing the clinical potential of preservation solutions.

Objective: To compare the efficacy of **Viaspan** with other solutions in preserving liver grafts for transplantation.

Methodology:

- Animal Model: Domestic pigs (e.g., 25-30 kg) are used as both donors and recipients. All procedures are performed under general anesthesia and sterile conditions.
- Donor Hepatectomy:
 - A midline laparotomy is performed on the donor animal.
 - The liver is carefully dissected, isolating the portal vein, hepatic artery, and infrahepatic and suprahepatic vena cava.
 - The animal is systemically heparinized.
 - The liver is then flushed *in situ* with 2 liters of cold (4°C) **Viaspan** solution via the portal vein.
 - The harvested liver graft is immersed in the same cold preservation solution for a defined period of cold ischemic time (e.g., 7, 12, or 24 hours).
- Recipient Operation (Orthotopic Liver Transplantation):
 - A similar midline laparotomy is performed on the recipient pig.
 - The native liver is removed (hepatectomy).
 - The preserved donor liver is implanted. This involves a series of vascular anastomoses in the following order: suprahepatic vena cava, infrahepatic vena cava, portal vein, and hepatic artery. Biliary reconstruction is then performed.
 - Before reperfusion, the graft is often flushed with a solution like Ringer's lactate to wash out the preservation solution.
- Postoperative Monitoring and Sample Collection:

- Animals are recovered and monitored for survival.
- Blood samples are collected at regular intervals (e.g., baseline, 1, 6, 24, 48 hours, and daily for a week) to measure liver function enzymes (AST, ALT), bilirubin, and coagulation factors (prothrombin time).
- Liver biopsies may be taken at the end of the experiment for histological analysis (e.g., H&E staining for necrosis and apoptosis) and biochemical assays.

Biochemical Assay: ATP Content Measurement in Liver Tissue

Objective: To quantify the energy status of the preserved liver tissue.

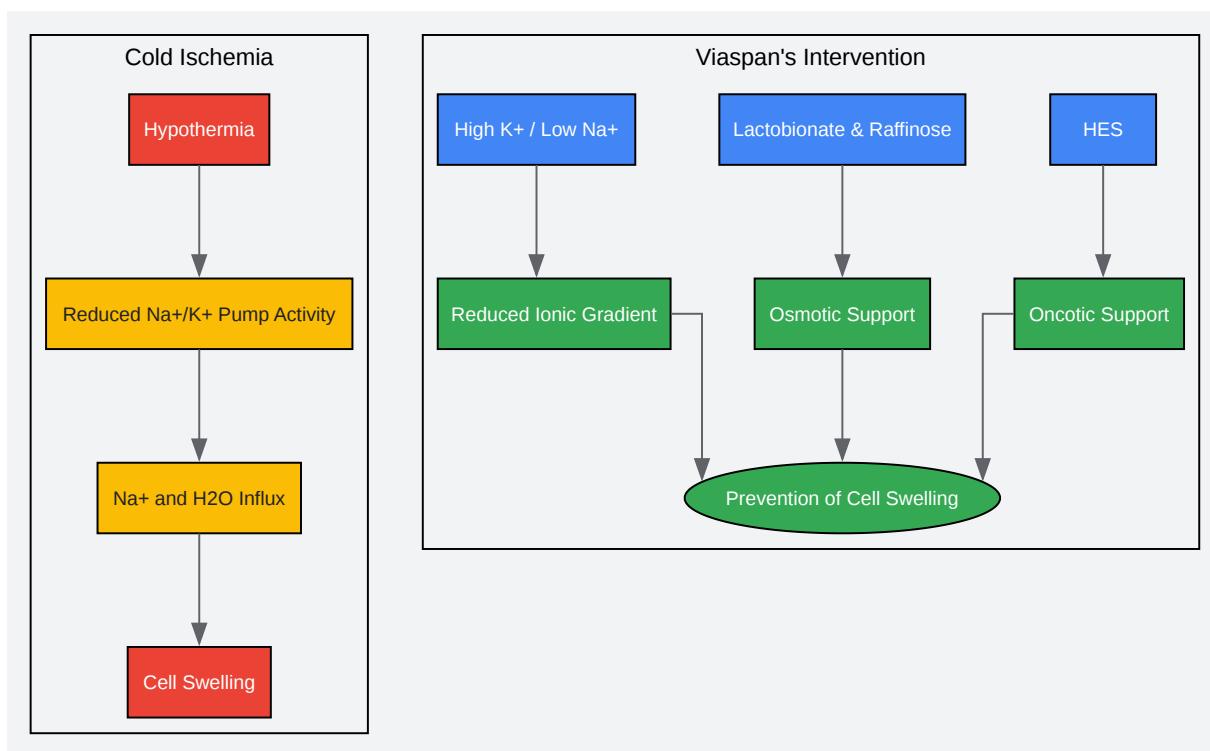
Methodology:

- Tissue Sampling: Liver biopsies (approximately 20-50 mg) are taken from the preserved organ at different time points and immediately flash-frozen in liquid nitrogen to halt metabolic activity.
- Tissue Homogenization: The frozen tissue is weighed and homogenized in a cold solution, such as 70% ethanol with 2 mM EDTA or perchloric acid, to inactivate ATPases.
- Extraction: The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C. The supernatant containing the ATP is collected.
- ATP Quantification:
 - A luciferin-luciferase-based bioluminescence assay is commonly used.
 - The sample extract is diluted in a suitable buffer (e.g., Tricine buffer).
 - The sample is added to a well of a 96-well plate.
 - A luciferase reagent is added, and the resulting luminescence, which is proportional to the ATP concentration, is measured using a luminometer or a plate reader.

- A standard curve is generated using known concentrations of ATP to calculate the ATP concentration in the samples.
- Results are typically normalized to the protein content of the tissue extract, determined by a standard protein assay (e.g., BCA assay).[9][10]

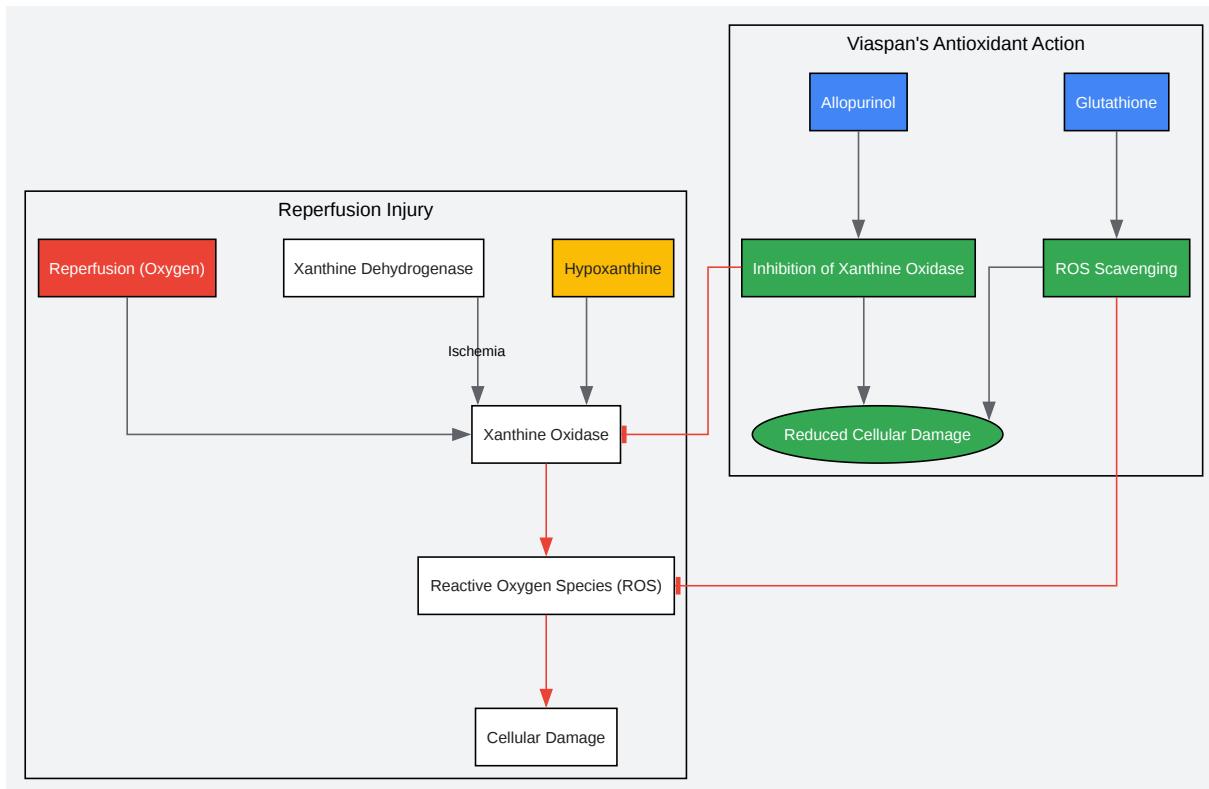
Biochemical Assay: Caspase-3 Activity

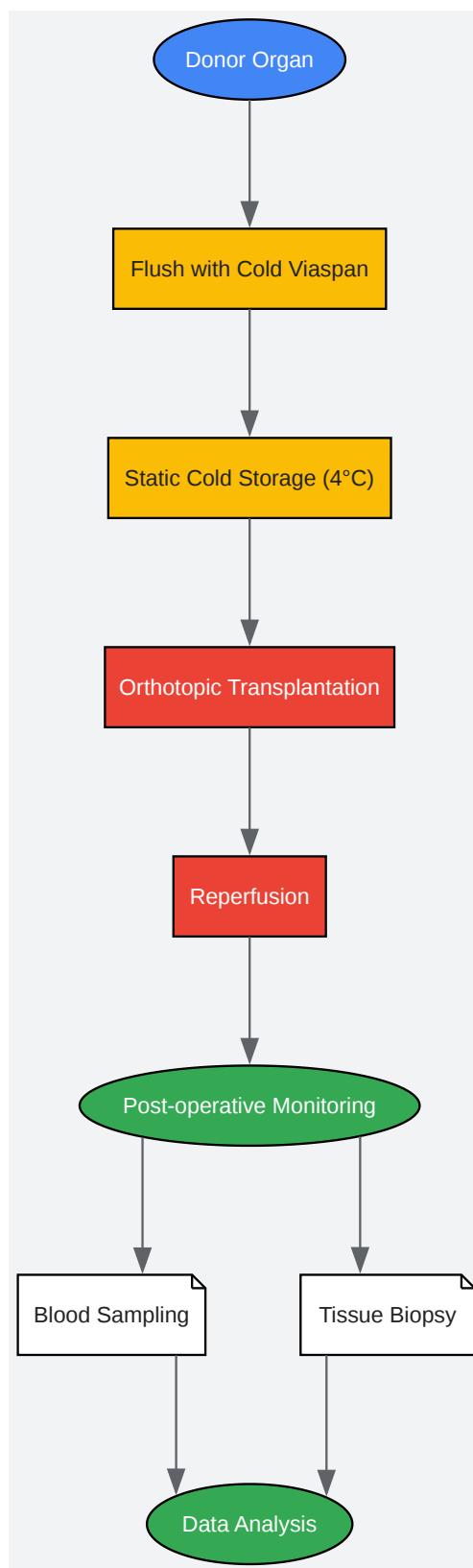
Objective: To measure the activity of a key executioner caspase in the apoptotic pathway as an indicator of programmed cell death.


Methodology:

- Tissue Lysate Preparation:
 - A liver tissue sample (around 50 mg) is homogenized in a cold lysis buffer.
 - The homogenate is incubated on ice for approximately 30 minutes.
 - The lysate is then centrifuged at high speed (e.g., 12,000 rpm) at 4°C to pellet the cell debris.
 - The supernatant (cytosolic extract) is collected for the assay.
- Protein Concentration Determination: The total protein concentration of the lysate is measured using a standard method (e.g., Bradford or BCA assay) for normalization.
- Caspase-3 Activity Assay:
 - A colorimetric or fluorometric assay is typically used.
 - A specific amount of protein lysate (e.g., 50-200 µg) is added to each well of a 96-well plate.
 - A reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) is added to each well.
 - The plate is incubated at 37°C for 1-2 hours.

- During this time, active caspase-3 in the lysate cleaves the substrate, releasing a chromophore (pNA) or a fluorophore (AMC).
- The absorbance (at 405 nm for colorimetric) or fluorescence (Ex/Em = 380/460 nm for fluorometric) is measured using a plate reader.
- The activity is calculated based on a standard curve and normalized to the protein concentration.[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)


Visualizing the Protective Mechanisms of Viaspan


The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to **Viaspan**'s function.

[Click to download full resolution via product page](#)

Caption: **Viaspan**'s mechanism for preventing cellular edema.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 2. caspase3 assay [assay-protocol.com]
- 3. agilent.com [agilent.com]
- 4. The role of allopurinol in human liver ischemia/reperfusion injury: a prospective randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective Biomolecular Mechanisms of Glutathione Sodium Salt in Ischemia-Reperfusion Injury in Patients with Acute Coronary Syndrome-ST-Elevation Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allopurinol improves scavenging ability of the liver after ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional characterization of a bioengineered liver after heterotopic implantation in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allopurinol and xanthine oxidase inhibition in liver ischemia reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hepatocyte viability and ATP content decrease linearly over time during conventional cold storage of rat liver grafts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mpbio.com [mpbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. assaygenie.com [assaygenie.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Intracellular-like Composition of Viaspan]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b611682#understanding-the-intracellular-like-composition-of-viaspan>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com